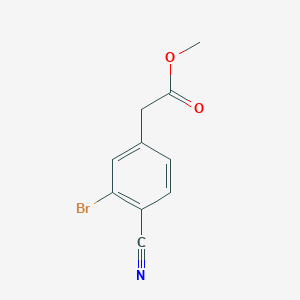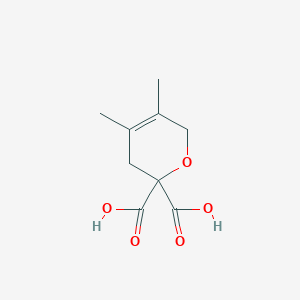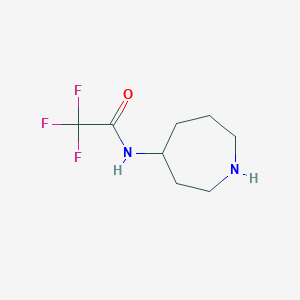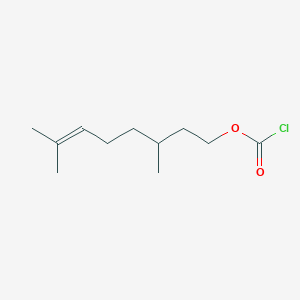
methyl 2-(3-bromo-4-cyanophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(3-bromo-4-cyanophenyl)acetate is an organic compound characterized by a bromine atom, a cyano group, and a methyl ester functional group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-4-cyanophenyl)acetate typically involves the esterification of 3-bromo-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed:
Substitution: Formation of 3-amino-4-cyanophenyl acetate or 3-thiocyanato-4-cyanophenyl acetate.
Reduction: Formation of 3-bromo-4-aminophenyl acetate.
Oxidation: Formation of 3-bromo-4-cyanobenzoic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2-(3-bromo-4-cyanophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Methyl (3-chloro-4-cyanophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl (3-fluoro-4-cyanophenyl)acetate: Contains a fluorine atom instead of bromine.
Methyl (3-iodo-4-cyanophenyl)acetate: Contains an iodine atom instead of bromine.
Uniqueness: methyl 2-(3-bromo-4-cyanophenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogens may not. The bromine atom’s size and reactivity make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-4-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 |
Clé InChI |
XHICBJLJYKITQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)C#N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-5-methyl-thiazolo[4,5-b]pyridine](/img/structure/B8679508.png)

![3-[4-(4-Methoxyphenyl)cyclohexyl]propan-1-ol](/img/structure/B8679525.png)




![5-(5-Methyl-[3,3'-bipyridin]-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B8679548.png)
